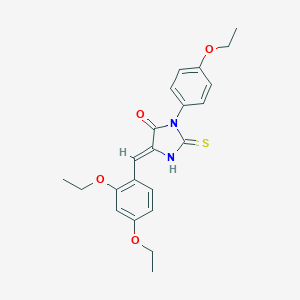
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone, also known as DIBO, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIBO is a small molecule that belongs to the class of imidazolidinones and has a unique chemical structure that makes it an attractive candidate for drug development. In
Mécanisme D'action
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone exerts its anticancer effects by targeting TrxR, which is a key enzyme involved in cellular redox regulation. TrxR plays a critical role in maintaining the cellular redox balance by reducing oxidized proteins and maintaining the levels of antioxidants. 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone binds to the active site of TrxR and inhibits its activity, leading to an imbalance in the cellular redox state and ultimately inducing cancer cell death.
Biochemical and Physiological Effects
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in various cancer cell lines. 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal death.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It has a relatively simple chemical structure, which makes it easy to synthesize and modify. However, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have some toxicity in animal studies, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone research. One area of interest is the development of 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone analogs with improved solubility and reduced toxicity. Another area of interest is the use of 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone in combination with other anticancer drugs to enhance its therapeutic effects. Additionally, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has shown potential for the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases, which warrant further investigation.
Méthodes De Synthèse
The synthesis method of 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone involves the reaction of 2,4-diethoxybenzaldehyde and 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone. The synthesis method of 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is relatively simple and has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anticancer properties by inhibiting the activity of a protein called thioredoxin reductase (TrxR). TrxR is an enzyme that plays a critical role in cancer cell survival and proliferation. By inhibiting TrxR activity, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone induces cancer cell death and can potentially be used as a chemotherapy drug.
Propriétés
Nom du produit |
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone |
|---|---|
Formule moléculaire |
C22H24N2O4S |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H24N2O4S/c1-4-26-17-11-8-16(9-12-17)24-21(25)19(23-22(24)29)13-15-7-10-18(27-5-2)14-20(15)28-6-3/h7-14H,4-6H2,1-3H3,(H,23,29)/b19-13- |
Clé InChI |
YGMCJJBMNRSKFE-UYRXBGFRSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OCC)OCC)/NC2=S |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OCC)OCC)NC2=S |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OCC)OCC)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B300840.png)

![5-{3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300842.png)
![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300844.png)
![5-[4-(Diethylamino)benzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300845.png)

![ethyl 2-(2,5-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300851.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300852.png)
![ethyl 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300856.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300859.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300860.png)
![ethyl 2-({5-nitro-2-furyl}methylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300861.png)
![ethyl 2-(2-furylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300862.png)